molecular formula C20H17N3O6S B3969113 (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B3969113
M. Wt: 427.4 g/mol
InChI Key: VBOZCKDMXGXZLA-UHFFFAOYSA-N
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Description

(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiadiazole ring, and various functional groups such as methoxy and furan

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-10-21-22-20(30-10)23-16(11-6-7-12(27-2)14(9-11)28-3)15(18(25)19(23)26)17(24)13-5-4-8-29-13/h4-9,16,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOZCKDMXGXZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiadiazole ring and the attachment of the furan and methoxy groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the furan ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

The compound (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Molecular Formula

The molecular formula is C21H24N2O5SC_{21}H_{24}N_2O_5S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Medicinal Chemistry

The compound's diverse functional groups suggest potential therapeutic applications. Research has indicated that similar pyrrolidine derivatives exhibit various biological activities:

  • Anticancer Activity : Pyrrolidine derivatives have been studied for their ability to inhibit tumor growth. For example, compounds with similar structures have shown efficacy against breast cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Properties : The presence of the thiadiazole group is associated with antimicrobial activity. Studies have demonstrated that thiadiazole derivatives can inhibit bacterial growth and may be effective against resistant strains .

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines .

Materials Science

The unique structural features of this compound may enable its use in the development of advanced materials:

  • Polymer Additives : Compounds like this can serve as additives in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their performance under stress .

Agricultural Chemistry

There is growing interest in using such compounds as agrochemicals:

  • Pesticidal Activity : The furan and thiadiazole components are known for their insecticidal and fungicidal properties. Preliminary studies have shown that similar compounds can effectively control pests in agricultural settings .

Case Study: Pesticidal Efficacy

A study conducted on a series of furan-containing compounds demonstrated significant insecticidal activity against common agricultural pests. The findings suggested that modifications to the furan ring could enhance efficacy while reducing toxicity to non-target organisms .

Summary of Biological Activities

Activity TypeSimilar CompoundsObserved EffectsReference
AnticancerPyrrolidine derivativesInduction of apoptosis
AntimicrobialThiadiazole derivativesInhibition of bacterial growth
InsecticidalFuran-containing compoundsControl of agricultural pests

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and rings, which provide a distinct set of chemical and biological properties. This uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.

Biological Activity

The compound (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of approximately 384.4 g/mol. The structure features a pyrrolidine core substituted with various functional groups that may contribute to its biological activity.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of similar compounds showed IC50 values ranging from 1.00 µM to over 25 µM depending on the cell line tested, indicating varying degrees of cytotoxicity. Specific derivatives demonstrated selective toxicity towards hematological tumor cells while sparing normal cells .

Cell Line IC50 (µM) Selectivity
HL601.00 ± 0.42High
K5620.95 ± 0.40High
Vero (normal)>25Low

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Antioxidant Activity

Some studies have indicated that related compounds possess antioxidant properties that may protect against oxidative stress in cells. This activity could contribute to their overall therapeutic potential by mitigating damage caused by reactive oxygen species (ROS) in cancer and other diseases.

Case Studies

A notable case study evaluated the effects of a related compound on pancreatic cancer cell lines, demonstrating significant cytostatic activity and indicating potential for further development as an anticancer agent .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of structurally related heterocyclic compounds (e.g., thiazolidinones, pyrazolones) often involves multi-step reactions with careful control of reagents, solvents, and catalysts. For example:

  • Reagent Selection : Sodium acetate in DMF-acetic acid mixtures can act as a catalyst for cyclocondensation reactions, as demonstrated in the synthesis of thiazolidinone derivatives .
  • Temperature Control : Reflux conditions (e.g., 2 hours in DMF-acetic acid) are critical for achieving complete conversion of intermediates .
  • Purification : Recrystallization from DMF-ethanol mixtures effectively removes unreacted starting materials .
    Key Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via HPLC or NMR before proceeding to subsequent steps .

Basic Question: What analytical techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

Methodological Answer:

  • Stereochemical Analysis : Single-crystal X-ray diffraction is the gold standard for resolving E/Z isomerism in α,β-unsaturated carbonyl systems (e.g., the furan-2-yl(hydroxy)methylidene group) .
  • Functional Group Identification :
    • NMR : 1^1H and 13^13C NMR can distinguish methoxy groups (δ ~3.8–4.0 ppm for OCH3_3) and thiadiazole protons (δ ~8.0–9.0 ppm) .
    • FT-IR : Confirm carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and hydroxyl (O–H) bands (~3200–3500 cm1^{-1}) .
      Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex regions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups on the phenyl ring) and test against standardized assays (e.g., enzyme inhibition or cytotoxicity screens) .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
    Example : A compound with a 4-hydroxyphenyl group showed enhanced anti-inflammatory activity compared to its 3,4-dimethoxy analogue, highlighting the role of substituent polarity .

Advanced Question: What computational methods are suitable for predicting the reactivity of the α,β-unsaturated ketone moiety in this compound?

Methodological Answer:

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electrophilic attack sites on the α,β-unsaturated system, particularly the β-carbon adjacent to the furan ring .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar protic vs. aprotic solvents) on reaction pathways for nucleophilic additions .
    Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying pH) .

Basic Question: How can researchers design stability studies to assess degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to stressors (e.g., UV light, oxidative H2_2O2_2, acidic/basic buffers) and monitor degradation products via LC-MS .
  • pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–10) to identify labile bonds (e.g., hydrolysis of the pyrrolidine-2,3-dione ring) .
    Key Insight : The hydroxy-methylidene group may undergo keto-enol tautomerism under acidic conditions, altering reactivity .

Advanced Question: What strategies can mitigate synthetic challenges in constructing the 1,3,4-thiadiazole ring?

Methodological Answer:

  • Cyclization Optimization : Use Lawesson’s reagent or P2_2S5_5 to convert thioamide precursors into thiadiazoles under inert atmospheres .
  • Side Reaction Control : Add molecular sieves to absorb water and prevent hydrolysis of intermediate thioureas .
    Case Study : A 5-methyl-1,3,4-thiadiazole derivative was synthesized in 78% yield using P2_2S5_5 in dry toluene at 110°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

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